Cas no 2200614-83-9 (N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide)

N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide is a specialized organic compound featuring a trifluoromethylphenyl moiety and an acrylamide functional group. Its molecular structure combines a reactive α,β-unsaturated carbonyl system with an N-substituted amide linkage, making it suitable for applications in medicinal chemistry and polymer science. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the acrylamide moiety allows for further functionalization via Michael addition or radical polymerization. This compound is particularly valuable in the synthesis of bioactive molecules or advanced materials requiring tailored physicochemical properties. Its well-defined reactivity profile and structural versatility make it a useful intermediate in research and development.
N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide structure
2200614-83-9 structure
Product Name:N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide
CAS No:2200614-83-9
MF:C15H17F3N2O2
MW:314.302894353867
CID:5411293
PubChem ID:145907888
Update Time:2025-11-07

N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26575921
    • Z2710748526
    • 2200614-83-9
    • N-methyl-N-[({[2-methyl-4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]prop-2-enamide
    • N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide
    • Inchi: 1S/C15H17F3N2O2/c1-4-14(22)20(3)9-13(21)19-8-11-5-6-12(7-10(11)2)15(16,17)18/h4-7H,1,8-9H2,2-3H3,(H,19,21)
    • InChI Key: YUSLPWMSZWRALR-UHFFFAOYSA-N
    • SMILES: C(N(C)CC(NCC1=CC=C(C(F)(F)F)C=C1C)=O)(=O)C=C

Computed Properties

  • Exact Mass: 314.12421228g/mol
  • Monoisotopic Mass: 314.12421228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.208±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 495.8±45.0 °C(Predicted)
  • pka: 13.98±0.46(Predicted)

N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26575921-0.05g
N-methyl-N-[({[2-methyl-4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]prop-2-enamide
2200614-83-9 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide

Introduction to N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide (CAS No. 2200614-83-9)

N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide (CAS No. 2200614-83-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, is a member of the amide family and features a complex molecular structure with multiple functional groups, including an amide, a methyl group, and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The chemical structure of N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide can be described as follows: it consists of a propenamide backbone with a substituted benzylamine moiety attached to the nitrogen atom of the amide group. The benzylamine moiety is further substituted with a methyl group and a trifluoromethyl group, which are known to influence the compound's lipophilicity and metabolic stability. These structural features make it an attractive candidate for various pharmacological studies.

Recent research has focused on the potential therapeutic applications of N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising lead for the development of new drugs for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide has also been investigated for its potential as an analgesic. A preclinical study conducted by researchers at the University of California, San Francisco, found that this compound significantly reduced pain responses in animal models of neuropathic pain. The mechanism of action appears to involve the modulation of nociceptive pathways, which are responsible for transmitting pain signals to the brain.

The pharmacokinetic profile of N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide has also been studied extensively. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for further development as an oral medication. Additionally, its metabolic stability and low toxicity profile have been confirmed through in vitro and in vivo studies, further supporting its potential as a therapeutic agent.

In terms of safety and toxicity, preliminary studies have indicated that N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-2-propenamide is well-tolerated at therapeutic doses. However, more extensive toxicological evaluations are necessary to fully assess its safety profile before it can be advanced to clinical trials. Ongoing research is focused on optimizing the formulation and delivery methods to enhance its efficacy and reduce any potential side effects.

The potential applications of N-Methyl-N-[2-[[[2-methyl-4-(trifluoromethy l)phenyl]m ethyl]amino]- ₂ oxoet h yl ] - ₂ prope n amide extend beyond pain management and inflammation. Recent studies have explored its use in other therapeutic areas, such as neurodegenerative diseases and cancer. For example, preliminary data suggest that this compound may have neuroprotective effects by reducing oxidative stress and promoting neuronal survival. Additionally, its ability to modulate specific signaling pathways involved in cancer cell proliferation and apoptosis has been investigated in preclinical models.

In conclusion, N-M eth yl - N - [ ₂ [ [[ ₂ me th yl - ₄ ( tr if luoro me th yl ) phen yl ] me th yl ] amine ] - ₂ ox oet h yl ] - ₂ prope n amide (CAS No. ₂₂₀₀₆₁₄ - ₈₃ - ₉) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for future advancements in drug discovery and development.

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